Carboxypeptidase A Inhibition: Ki = 10 nM — 210-Fold More Potent Than the Butenoic Acid Homolog
(2E)-2-Mercapto-3-phenylacrylic acid inhibits bovine carboxypeptidase A (CPA) with a Ki of 0.00001 mM (10 nM) at pH 7.5 and 25 °C [1]. The one-carbon homolog (2E)-2-mercapto-4-phenylbut-2-enoic acid displays a Ki of 0.0021 mM (2100 nM) under identical conditions [2]. This constitutes a 210-fold difference in inhibitory potency driven entirely by the length of the carbon chain separating the phenyl ring from the mercaptoacrylic acid core.
| Evidence Dimension | Inhibitory constant (Ki) for carboxypeptidase A |
|---|---|
| Target Compound Data | Ki = 0.00001 mM (10 nM) |
| Comparator Or Baseline | (2E)-2-Mercapto-4-phenylbut-2-enoic acid: Ki = 0.0021 mM (2100 nM) |
| Quantified Difference | 210-fold lower Ki (higher affinity) for the target compound |
| Conditions | Bovine carboxypeptidase A, pH 7.5, 25 °C |
Why This Matters
This establishes the compound as the highest-affinity CPA inhibitor in the mercaptoalkenoic acid series, making it the preferred reference inhibitor for CPA enzymology studies and selectivity profiling.
- [1] Park, J. D.; Kim, D. H. Cysteine Derivatives as Inhibitors for Carboxypeptidase A: Synthesis and Structure-Activity Relationships. Ki value for (2E)-2-mercapto-3-phenylacrylic acid extracted via BRENDA/Enzyme Information. Literature reference: J. Med. Chem. 2002, 45 (4), 911–918. https://enzyme-information.de/literature.php?e=3.4.17.1&r=652743 (accessed 2026-05-07). View Source
- [2] BRENDA Enzyme Database. Ki Value for (2E)-2-mercapto-4-phenylbut-2-enoic acid: 0.0021 mM. https://enzyme-information.de/search_result.php?a=49&W[1]=3.4.17.1&T[1]=1&V[3]=1&V[4]=1&V[5]=1&V[8]=1 (accessed 2026-05-07). View Source
